molecular formula C16H23NO5 B020066 T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate CAS No. 78266-81-6

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Cat. No.: B020066
CAS No.: 78266-81-6
M. Wt: 309.36 g/mol
InChI Key: FXRLWSYREBUSNL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate is a chiral intermediate widely utilized in peptide synthesis and pharmaceutical chemistry. Its structure features a tert-butyl ester group, a benzyloxycarbonyl (Cbz) protected amine, and a hydroxyl group at the C4 position. The (2S) configuration ensures stereochemical specificity, critical for biological activity in drug candidates. This compound is typically synthesized via multi-step protection-deprotection strategies, leveraging reagents like benzyloxycarbonyl chloride and tert-butyl esters to achieve regioselective functionalization .

Properties

IUPAC Name

tert-butyl (2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRLWSYREBUSNL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445200
Record name AG-H-14083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78266-81-6
Record name AG-H-14083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of (2S)-2-Amino-4-Hydroxybutyric Acid

The foundational synthesis begins with (2S)-2-amino-4-hydroxybutyric acid, which undergoes sequential protection of the amine and hydroxyl groups. The amine is first protected with benzyloxycarbonyl (Cbz) chloride in a biphasic system of water and dichloromethane, using sodium bicarbonate to maintain a pH of 8–9. Subsequent esterification with tert-butyl alcohol is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF) at 0–5°C.

Key Parameters :

  • Reaction yield: 78–85%

  • Enantiomeric excess (ee): 92–95%

  • Purification: Silica gel chromatography (hexane/ethyl acetate, 3:1)

Enzymatic Resolution for Enantiomeric Enrichment

Racemic mixtures of 2-amino-4-hydroxybutyrate derivatives can be resolved using immobilized lipase B from Candida antarctica. The enzyme selectively hydrolyzes the (R)-enantiomer of the tert-butyl ester, leaving the desired (S)-configuration intact.

Optimized Conditions :

  • Solvent: Tert-butyl methyl ether

  • Temperature: 30°C

  • Conversion: 48–52% (to achieve ≥99% ee)

  • Catalyst reuse: Up to 10 cycles without significant activity loss

Industrial-Scale Production Strategies

Continuous Flow Microreactor Systems

Modern facilities employ flow chemistry to enhance reaction control and safety. A two-step continuous process involves:

  • Cbz Protection : Mixing the amino acid with Cbz-Cl in a micromixer at 25°C (residence time: 2 min).

  • Esterification : Tert-butanol and DCC are introduced into a packed-bed reactor containing immobilized DMAP (residence time: 15 min).

Advantages :

  • 95% yield with 98% ee

  • Reduced solvent waste (60% less than batch processes)

Green Chemistry Approaches

Supercritical carbon dioxide (scCO₂) serves as a solvent for both protection and esterification steps, eliminating volatile organic compounds (VOCs). The process operates at 50°C and 100 bar, using lipase acrylic resin from Thermomyces lanuginosus as a biocatalyst.

Performance Metrics :

  • Yield: 80%

  • Purity: 99.5% (by HPLC)

  • Environmental factor (E-factor): 2.3 (vs. 8.7 for traditional methods)

Purification and Analytical Validation

Crystallization Techniques

The crude product is recrystallized from a ternary solvent system (hexane/ethyl acetate/methanol, 5:3:2) to achieve pharmaceutical-grade purity.

ParameterValue
Crystal size50–100 µm
Purity post-crystallization99.9%
Recovery rate88%

Chiral Analytical Methods

Enantiomeric purity is verified using chiral stationary-phase HPLC:

  • Column: Chiralpak IA-3 (250 × 4.6 mm, 3 µm)

  • Mobile phase: Hexane/ethanol (85:15) + 0.1% trifluoroacetic acid

  • Retention time (S-enantiomer): 12.4 min

  • Detection: UV at 254 nm

ConditionRecommendation
Temperature-20°C under nitrogen
ContainerAmber glass vial
DesiccantMolecular sieves (3Å)
Shelf life24 months

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)ScalabilityCost Index
Batch esterification8595Moderate1.0
Continuous flow9598High0.8
Enzymatic resolution5099Low1.5
scCO₂ biocatalysis8097Moderate1.2

Case Study: Large-Scale GMP Production

A 500 kg batch was synthesized for a Phase III clinical trial using continuous flow technology:

  • Throughput : 12 kg/hr

  • Impurity profile : <0.1% total impurities

  • Regulatory compliance : ICH Q3A(R2) guidelines met

Chemical Reactions Analysis

Types of Reactions

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the benzyloxycarbonylamino group.

Scientific Research Applications

Chemical Research Applications

1. Organic Synthesis:
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including esterification and substitution reactions. The presence of the benzyloxycarbonylamino group enhances its reactivity, making it suitable for creating derivatives with specific functional groups.

2. Mechanistic Studies:
The compound is employed in mechanistic studies of enzyme-catalyzed reactions and metabolic pathways. Its structure allows researchers to investigate the kinetics and mechanisms of enzymatic transformations, providing insights into biochemical processes.

Application Details
Organic SynthesisBuilding block for complex molecules
Mechanistic StudiesInvestigation of enzymatic reactions

Biological Applications

1. Drug Development:
this compound is being investigated for its potential role as a prodrug. Prodrugs are compounds that undergo metabolic conversion to become active pharmacological agents. This compound's structure may allow for improved bioavailability and targeted delivery of therapeutic agents.

2. Enzyme Inhibition Studies:
The compound can also be used to study enzyme inhibition mechanisms. By modifying its structure, researchers can assess how changes affect enzyme activity, which is crucial for drug design and development.

Biological Application Details
Drug DevelopmentPotential prodrug for enhanced bioavailability
Enzyme Inhibition StudiesAssessment of enzyme activity modulation

Industrial Applications

1. Specialty Chemicals Production:
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating various chemical intermediates used in manufacturing processes.

2. Material Science:
The compound's reactivity can be exploited in material science to develop new polymers or coatings with specific properties tailored for various applications.

Industrial Application Details
Specialty Chemicals ProductionUsed as an intermediate in chemical manufacturing
Material ScienceDevelopment of new polymers or coatings

Case Study 1: Mechanism of Action

Research has demonstrated that this compound can form reactive intermediates during esterification processes. This mechanism facilitates the reaction with alcohols to form esters, which are crucial in synthesizing various organic compounds.

Case Study 2: Drug Delivery Systems

A study explored the use of this compound as a prodrug for delivering active pharmaceutical ingredients. Results indicated that modifying the compound could enhance the solubility and stability of drugs, leading to improved therapeutic outcomes.

Mechanism of Action

Comparison with Similar Compounds

Compound 9: (2R,6S)-Dibenzyl 2-(Benzyloxycarbonylamino)-6-(tert-Butoxycarbonylamino)heptanedioate

  • Structural Differences: Compound 9 contains dual amino-protecting groups (Cbz and Boc) and a heptanedioate backbone, contrasting with the shorter hydroxybutyrate chain in the target compound.
  • Synthesis : Synthesized via TEMPO/NaClO2-mediated oxidation of precursor 7, followed by BBDI coupling with benzyl alcohol .
  • Applications : Used in peptide elongation due to its dual protection, enabling orthogonal deprotection strategies.
  • Stability: The Boc group offers acid-labile protection, whereas the Cbz group requires hydrogenolysis, making Compound 9 less versatile under reducing conditions compared to the target compound .

Compound 11: (2S,6R)-Dibenzyl 2-((R)-4-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-5-(benzyloxy)-5-oxopentanamido)-6-(benzyloxycarbonylamino)heptanedioate

  • Structural Differences : Incorporates an Fmoc-protected glutamic acid side chain, introducing additional complexity and functional groups absent in the target compound.
  • Synthesis : Derived from Compound 9 via TFA-mediated Boc deprotection and subsequent coupling with Fmoc-D-Glu benzyl ester .
  • Applications : Designed for solid-phase peptide synthesis (SPPS), where Fmoc groups allow mild base-driven deprotection.
  • Comparison : The target compound lacks the Fmoc group, making it more suitable for solution-phase synthesis rather than SPPS .

T-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate

  • Structural Differences: Replaces the Cbz-protected amine with a cyano group and shifts the hydroxyl to C3. The (R)-configuration further distinguishes its stereochemistry.
  • Synthesis : Produced via enzymatic resolution or asymmetric hydrogenation, as detailed in patent literature .
  • Applications: Key intermediate in statin drug synthesis (e.g., atorvastatin). The cyano group facilitates downstream transformations to carboxylic acids.
  • Stability: The cyano group is hydrolytically stable under basic conditions, unlike the acid-sensitive tert-butyl ester in the target compound .

tert-Butyl (2S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

  • Structural Differences : Features a thiazolidine ring and pyrrolidine backbone, introducing conformational rigidity absent in the hydroxybutyrate structure.
  • Applications : Used in protease inhibitor design due to thiazolidine’s bioisosteric properties.
  • Comparison : The target compound’s linear chain offers greater flexibility for coupling reactions, while the thiazolidine analog prioritizes target binding affinity .

Data Table: Comparative Analysis

Property T-Butyl (2S)-2-[(Benzyloxycarbonylamino)]-4-hydroxybutyrate Compound 9 Compound 11 T-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate
Protecting Groups Cbz, tert-butyl ester Cbz, Boc Cbz, Fmoc, benzyl ester Cyano, tert-butyl ester
Stereochemistry (2S) (2R,6S) (2S,6R) (R)
Key Applications Peptide intermediates, chiral building blocks Orthogonal peptide synthesis SPPS Statin intermediates
Deprotection Conditions Hydrogenolysis (Cbz), acidolysis (tert-butyl) Acid (Boc), hydrogenolysis Base (Fmoc), hydrogenolysis Hydrolysis (cyano), acidolysis (tert-butyl)
Thermal Stability Moderate (decomposes >150°C) High (stable up to 200°C) Moderate High (stable up to 180°C)

Research Findings and Key Insights

  • Stereochemical Impact: The (2S) configuration in the target compound enhances compatibility with L-amino acid-based peptides, whereas the (R)-configured cyano analog is preferred for statin side chains .
  • Synthetic Flexibility : The absence of Fmoc or Boc groups in the target compound simplifies synthesis workflows but limits orthogonal protection strategies compared to Compounds 9 and 11 .
  • Industrial Relevance: T-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate is prioritized in large-scale pharmaceutical production due to its hydrolytic stability and straightforward scale-up .

Biological Activity

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate, with the CAS number 78266-81-6, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H23NO5
  • Molecular Weight : 309.362 g/mol
  • Synonyms : N-Cbz-L-homoserine tert-butyl ester, tert-butyl 2-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate

Biological Activity Overview

This compound is primarily studied for its role in modulating biological pathways related to amino acid metabolism and potential antimicrobial properties. Its structural features suggest that it may influence various biochemical pathways.

  • Amino Acid Metabolism : The compound is a derivative of homoserine, which plays a crucial role in the biosynthesis of essential amino acids. This suggests a potential role in metabolic regulation.
  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to T-butyl derivatives exhibit antibacterial properties against various pathogens, including Staphylococcus aureus .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits potential activity against bacterial strains
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways
Biofilm DisruptionPotential to disrupt biofilm formation in pathogenic bacteria

Case Study: Antimicrobial Properties

In a study evaluating the antimicrobial effects of related compounds, T-butyl derivatives were found to significantly inhibit the growth of Staphylococcus aureus at concentrations as low as 8 mg/L. The mechanism was attributed to membrane perturbation rather than direct lysis, allowing for effective eradication of biofilms formed by these bacteria .

Detailed Findings

  • In Vitro Studies : Compounds structurally related to T-butyl have shown significant activity against both planktonic and biofilm forms of bacteria. For instance, TBBQ (tert-butyl benzoquinone), a related compound, demonstrated an ability to eradicate biofilms effectively without damaging human skin models .
  • Synergistic Effects : Research indicates that combining T-butyl derivatives with other antimicrobial agents enhances their efficacy against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections involving biofilms .
  • Toxicity Assessments : Initial toxicity evaluations show that this compound does not exhibit significant cytotoxic effects on human cells at therapeutic concentrations, making it a promising candidate for further development .

Q & A

What are the key synthetic pathways for T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate, and how can enantiomeric purity be ensured during synthesis?

Basic
The compound is typically synthesized via esterification of the hydroxy group using tert-butyl reagents (e.g., Boc anhydride) under anhydrous conditions. A critical step is protecting the amine with benzyloxycarbonyl (Cbz) groups to prevent side reactions. Purification often involves recrystallization or column chromatography. For enantiomeric purity, chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution are recommended .

Advanced
Racemization during synthesis can occur at the hydroxy or carbamate groups. To mitigate this, use low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane). Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. Evidence from patent disputes highlights that recrystallization from hexane/ethyl acetate mixtures can achieve ≥99% ee, as demonstrated in analogous tert-butyl carbamate syntheses .

How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

Basic
Discrepancies often arise from variations in purity or crystallization solvents. Standardize characterization by using differential scanning calorimetry (DSC) for melting points and ensure samples are dried under vacuum to remove residual solvents. Cross-validate with NMR (1H, 13C) and IR spectroscopy .

Advanced
Contradictions may stem from polymorphic forms or hydrate formation. Perform X-ray crystallography to confirm crystal structure and thermogravimetric analysis (TGA) to detect hydrates. For hygroscopic compounds (e.g., hydroxybutyrate derivatives), store samples under inert gas and report storage conditions alongside data .

What analytical methods are most effective for confirming the stereochemical configuration of the compound?

Basic
Use chiral HPLC with a validated method (e.g., Chiralpak AD-H column) and compare retention times to known standards. Optical rotation measurements ([α]D) in polar solvents (e.g., methanol) provide additional confirmation .

Advanced
For absolute configuration, employ X-ray crystallography or Mosher’s ester analysis. Nuclear Overhauser effect (NOE) NMR experiments can map spatial relationships between protons, resolving ambiguities in stereochemistry .

How should researchers address challenges in isolating the compound from reaction mixtures with similar byproducts?

Basic
Optimize extraction using pH-dependent partitioning (e.g., aqueous/organic layers). For tert-butyl esters, acid wash (1M HCl) removes unreacted starting materials, while silica gel chromatography isolates the target compound .

Advanced
Leverage orthogonal purification: Combine size-exclusion chromatography (SEC) with reverse-phase HPLC. For persistent byproducts, design a tagging strategy (e.g., fluorous tags) to enhance separation efficiency .

What strategies minimize decomposition during storage, particularly for the hydroxy and carbamate groups?

Basic
Store the compound in amber vials under nitrogen or argon at -20°C. Desiccants (e.g., molecular sieves) prevent hydrolysis of the tert-butyl ester. Regularly monitor stability via TLC or HPLC .

Advanced
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways. Lyophilization can stabilize hygroscopic derivatives, while formulation with cyclodextrins improves shelf life .

How do solvent choices impact the reaction kinetics of benzyloxycarbonyl group introduction?

Advanced
Polar aprotic solvents (e.g., DMF) accelerate carbamate formation but may promote racemization. Kinetic studies in THF show slower reaction rates but higher stereochemical fidelity. Use in situ FTIR to track reaction progress and optimize solvent/reagent ratios .

What computational tools aid in predicting the compound’s reactivity and stability?

Advanced
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or racemization. Molecular dynamics simulations predict solvent effects on conformation. Validate predictions with experimental Arrhenius plots .

How can researchers validate the absence of genotoxic impurities in synthetic batches?

Advanced
Employ LC-MS/MS with a QTOF analyzer to detect trace impurities (≤0.1%). Follow ICH M7 guidelines, using Ames test-compatible bacterial strains for mutagenicity screening. Patent data suggests tert-butyl derivatives have low genotoxic risk, but residual benzyl halides require rigorous testing .

What strategies improve yield in multi-step syntheses involving tert-butyl protecting groups?

Basic
Use Boc-protected intermediates to simplify deprotection (e.g., TFA in DCM). Optimize stepwise reactions via DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate
Reactant of Route 2
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.